molecular formula C20H24N4O3 B4017265 4-[2-nitro-5-(4-phenyl-1-piperazinyl)phenyl]morpholine

4-[2-nitro-5-(4-phenyl-1-piperazinyl)phenyl]morpholine

Cat. No. B4017265
M. Wt: 368.4 g/mol
InChI Key: ZOVMAGGGZXUKOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives, including compounds similar to 4-[2-nitro-5-(4-phenyl-1-piperazinyl)phenyl]morpholine, often involves starting from vicinal amino alcohols, oxiranes, or aziridines. These methods allow for the incorporation of diverse functional groups, enabling the development of compounds with specific properties and activities (Palchikov, 2013).

Molecular Structure Analysis

Morpholine derivatives are known for their six-membered aromatic organic heterocycle, featuring nitrogen and oxygen atoms within their ring structure. The presence of the morpholine ring in various organic compounds has been explored for diverse pharmacological activities, highlighting the importance of molecular structure in determining the compound's functionality (Asif & Imran, 2019).

Chemical Reactions and Properties

Nitrofurantoin and nitroxoline reviews highlight the reactivity of nitro groups in compounds, indicating that modifications in the nitro group's positioning can significantly impact the compound's chemical behavior and interactions. Such insights are crucial for understanding the chemical reactions and properties of nitro-containing morpholine derivatives (Wijma et al., 2018).

Physical Properties Analysis

The synthesis and utilization of heterocycles bearing oxazine and thiazine scaffolds, including morpholine derivatives, have been explored through solid-phase synthesis (SPS), indicating diverse physical properties based on functional group modifications. This approach reveals the impact of molecular alterations on the physical characteristics of such compounds (Králová et al., 2018).

Chemical Properties Analysis

Piperazine derivatives, including those similar to the compound of interest, have been examined for their role in therapeutic applications, emphasizing the significance of the piperazine moiety in determining chemical properties and pharmacological potential. This includes insights into binding affinity and selectivity at receptors, highlighting the chemical properties essential for drug development (Sikazwe et al., 2009).

properties

IUPAC Name

4-[2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-24(26)19-7-6-18(16-20(19)23-12-14-27-15-13-23)22-10-8-21(9-11-22)17-4-2-1-3-5-17/h1-7,16H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVMAGGGZXUKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7130895

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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